molecular formula C12H13N3O B1627814 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde CAS No. 894365-26-5

2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

Cat. No.: B1627814
CAS No.: 894365-26-5
M. Wt: 215.25 g/mol
InChI Key: BXYIAQSNCWYCCG-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde” is a chemical compound with the empirical formula C12H13N3O and a molecular weight of 215.25 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1cc(C)c(C=O)cc1Cn2cncn2 . The InChI code for this compound is 1S/C12H13N3O/c1-9-3-10(2)12(6-16)4-11(9)5-15-8-13-7-14-15/h3-4,6-8H,5H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

DM-TMBA has a wide range of scientific research applications. It is commonly used as a ligand in coordination chemistry and can form complexes with various metal ions. These complexes have been studied for their catalytic, magnetic, and luminescent properties. DM-TMBA has also been used in the synthesis of new organic materials, such as polymers and dendrimers. Additionally, DM-TMBA has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using DM-TMBA in lab experiments is its ease of synthesis. It can be synthesized using readily available starting materials and a simple reaction procedure. Additionally, DM-TMBA can form stable complexes with various metal ions, making it a useful ligand for coordination chemistry studies. One limitation of DM-TMBA is its lack of specificity for biological molecules, which can lead to non-specific interactions and false results.

Future Directions

There are many potential future directions for DM-TMBA research. One area of interest is the development of new DM-TMBA-based fluorescent probes for detecting metal ions in biological systems. Additionally, DM-TMBA could be used as a building block for the synthesis of new organic materials with unique properties. Further studies could also explore the potential use of DM-TMBA in catalysis and other applications.

Properties

IUPAC Name

2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-3-10(2)12(6-16)4-11(9)5-15-8-13-7-14-15/h3-4,6-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYIAQSNCWYCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN2C=NC=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589510
Record name 2,4-Dimethyl-5-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894365-26-5
Record name 2,4-Dimethyl-5-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Reactant of Route 6
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

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